4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features an imidazole ring fused with pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-diazole: Another imidazole derivative with similar structural properties.
2,4,5-trisubstituted-1H-imidazole: A compound with similar synthetic routes and applications.
4,5-diphenyl-1H-imidazole: A compound with similar biological activities.
Uniqueness
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine is unique due to its specific arrangement of imidazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
873927-64-1 |
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Molecular Formula |
C18H13N5 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C18H13N5/c1-3-7-19-14(5-1)16-11-13(18-21-9-10-22-18)12-17(23-16)15-6-2-4-8-20-15/h1-12H,(H,21,22) |
InChI Key |
BHRQXEHDJGOXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=NC=CN4 |
Origin of Product |
United States |
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